N-(6-aminobenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride
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Overview
Description
N-(6-aminobenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminobenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving thioamides and α-haloketones.
Acetylation: The amino group is then acetylated using acetic anhydride or acetyl chloride to form the acetamide derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(6-aminobenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or amides.
Scientific Research Applications
Chemistry: In chemistry, N-(6-aminobenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antibacterial, antifungal, and antiviral properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry due to its potential therapeutic effects. It has been investigated for its anti-inflammatory, analgesic, and antitumor activities. Its mechanism of action involves the modulation of specific molecular pathways, making it a potential candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable compound in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(6-aminobenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride exerts its effects involves the interaction with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride: Similar structure with a chlorine atom instead of an amino group.
N-(6-methylbenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride: Similar structure with a methyl group instead of an amino group.
N-(6-aryloxybenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride: Similar structure with an aryloxy group instead of an amino group.
Uniqueness: N-(6-aminobenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c1-15-5-9(14)13-10-12-7-3-2-6(11)4-8(7)16-10;/h2-4H,5,11H2,1H3,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZFAUDRCRWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC2=C(S1)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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